Cas no 89193-23-7 (ethyl 2-(dimethylamino)methylidene-3-oxopentanoate)

Ethyl 2-(dimethylamino)methylidene-3-oxopentanoate is a versatile β-keto ester derivative featuring a dimethylamino methylidene functional group. This compound is particularly valuable in organic synthesis as a key intermediate for constructing heterocyclic frameworks, such as pyridines and pyrimidines, due to its reactive β-keto ester moiety and enamine-like structure. Its electron-rich dimethylamino group enhances reactivity in condensation and cyclization reactions, making it useful in pharmaceutical and agrochemical applications. The ethyl ester group improves solubility in organic solvents, facilitating handling in synthetic workflows. This compound’s stability under standard conditions further ensures consistent performance in multi-step synthetic routes.
ethyl 2-(dimethylamino)methylidene-3-oxopentanoate structure
89193-23-7 structure
Product Name:ethyl 2-(dimethylamino)methylidene-3-oxopentanoate
CAS No:89193-23-7
MF:C10H17NO3
MW:199.246883153915
CID:609278
PubChem ID:11820077
Update Time:2025-08-01

ethyl 2-(dimethylamino)methylidene-3-oxopentanoate Chemical and Physical Properties

Names and Identifiers

    • Pentanoic acid, 2-[(dimethylamino)methylene]-3-oxo-, ethyl ester
    • ethyl 2-(dimethylaminomethylidene)-3-oxopentanoate
    • Ethyl 2-dimethylaminomethylene-3-oxopentanoate
    • ethyl 2-(dimethylamino)methylidene-3-oxopentanoate
    • AFECQUUSJNXMNL-BQYQJAHWSA-N
    • (E)-ethyl 2-((dimethylamino)methylene)-3-oxopentanoate
    • ethyl (2E)-2-(dimethylaminomethylidene)-3-oxopentanoate
    • (E)-ethyl2-((dimethylamino)methylene)-3-oxopentanoate
    • EN300-154602
    • 89193-23-7
    • Inchi: 1S/C10H17NO3/c1-5-9(12)8(7-11(3)4)10(13)14-6-2/h7H,5-6H2,1-4H3/b8-7+
    • InChI Key: AFECQUUSJNXMNL-BQYQJAHWSA-N
    • SMILES: O(CC)C(/C(=C/N(C)C)/C(CC)=O)=O

Computed Properties

  • Exact Mass: 199.12084340g/mol
  • Monoisotopic Mass: 199.12084340g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 46.6Ų

ethyl 2-(dimethylamino)methylidene-3-oxopentanoate Pricemore >>

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Additional information on ethyl 2-(dimethylamino)methylidene-3-oxopentanoate

Ethyl 2-(Dimethylamino)Methylidene-3-Oxopentanoate: A Comprehensive Overview

Ethyl 2-(dimethylamino)methylidene-3-oxopentanoate, identified by the CAS number 89193-23-7, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound, often referred to as ethyl 2-(dimethylamino)methylene derivative, has garnered attention due to its unique structural properties and potential applications in drug design and synthesis.

The molecular structure of ethyl 2-(dimethylamino)methylidene-3-oxopentanoate is characterized by a pentanoate backbone with a ketone group at the third carbon and a dimethylamino-substituted methylidene group at the second carbon. This arrangement imparts the compound with both acidic and basic functionalities, making it versatile for various chemical reactions. The presence of the dimethylamino group also introduces steric effects and potential hydrogen bonding capabilities, which are crucial in determining its reactivity and biological activity.

Recent studies have highlighted the role of ethyl 2-(dimethylamino)methylidene-3-oxopentanoate in the synthesis of bioactive molecules. Researchers have explored its use as an intermediate in the construction of complex heterocyclic frameworks, which are essential components of many pharmaceutical agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can serve as a key building block in the synthesis of novel kinase inhibitors, showcasing its potential in drug discovery.

In addition to its role in organic synthesis, ethyl 2-(dimethylamino)methylidene-3-oxopentanoate has been investigated for its ability to participate in enamine chemistry. Enamines are valuable intermediates in organic synthesis due to their reactivity and stability. The dimethylamino group in this compound facilitates enamine formation under mild conditions, making it a valuable precursor for constructing nitrogen-containing heterocycles.

The physical properties of ethyl 2-(dimethylamino)methylidene-3-oxopentanoate also make it suitable for various analytical techniques. Its solubility in organic solvents and stability under physiological conditions make it amenable for use in chromatographic separations and spectroscopic analyses. Recent advancements in analytical chemistry have further enhanced our ability to characterize this compound with high precision, contributing to its broader application in research settings.

From an environmental perspective, ethyl 2-(dimethylamino)methylidene-3-oxopentanoate has been studied for its biodegradability and eco-toxicological profile. Research indicates that under aerobic conditions, this compound undergoes microbial degradation, reducing its persistence in aquatic environments. These findings are crucial for assessing its environmental impact and ensuring sustainable practices during its production and use.

In conclusion, ethyl 2-(dimethylamino)methylidene-3-oxopentanoate (CAS No. 89193-23) is a multifaceted compound with diverse applications across organic synthesis, pharmacology, and environmental science. Its unique chemical properties and recent research advancements underscore its importance as a valuable tool in modern chemical research.

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